Cas no 1006950-52-2 (2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethan-1-ol)
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-(3-Methoxy-4-nitro-pyrazol-1-yl)-ethanol
- 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethan-1-ol
- EN300-230196
- DTXSID601280120
- AKOS000308731
- BBL040259
- 2-(3-methoxy-4-nitropyrazol-1-yl)ethanol
- STK350078
- 3-Methoxy-4-nitro-1H-pyrazole-1-ethanol
- 2-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-ETHANOL
- AKOS015922086
- AT41419
- CS-0303358
- 1006950-52-2
- 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanol
-
- MDL: MFCD06804927
- Inchi: 1S/C6H9N3O4/c1-13-6-5(9(11)12)4-8(7-6)2-3-10/h4,10H,2-3H2,1H3
- InChI Key: GUZXGCLQOGQIPB-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CN(CCO)N=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 187.05930578Da
- Monoisotopic Mass: 187.05930578Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 93.1Ų
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-230196-1g |
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethan-1-ol |
1006950-52-2 | 1g |
$699.0 | 2023-09-15 | ||
| Enamine | EN300-230196-5g |
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethan-1-ol |
1006950-52-2 | 5g |
$2028.0 | 2023-09-15 | ||
| Enamine | EN300-230196-10g |
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethan-1-ol |
1006950-52-2 | 10g |
$3007.0 | 2023-09-15 | ||
| Enamine | EN300-230196-0.05g |
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethan-1-ol |
1006950-52-2 | 95% | 0.05g |
$162.0 | 2024-06-20 | |
| Enamine | EN300-230196-0.1g |
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethan-1-ol |
1006950-52-2 | 95% | 0.1g |
$241.0 | 2024-06-20 | |
| Enamine | EN300-230196-0.25g |
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethan-1-ol |
1006950-52-2 | 95% | 0.25g |
$347.0 | 2024-06-20 | |
| Enamine | EN300-230196-0.5g |
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethan-1-ol |
1006950-52-2 | 95% | 0.5g |
$546.0 | 2024-06-20 | |
| Enamine | EN300-230196-1.0g |
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethan-1-ol |
1006950-52-2 | 95% | 1.0g |
$699.0 | 2024-06-20 | |
| Enamine | EN300-230196-2.5g |
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethan-1-ol |
1006950-52-2 | 95% | 2.5g |
$1370.0 | 2024-06-20 | |
| Enamine | EN300-230196-5.0g |
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethan-1-ol |
1006950-52-2 | 95% | 5.0g |
$2028.0 | 2024-06-20 |
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethan-1-ol Suppliers
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethan-1-ol Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethan-1-ol
2-(3-Methoxy-4-Nitro-1H-Pyrazol-1-yl)ethan-1-ol: A Comprehensive Overview
2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)ethan-1-ol (CAS No. 1006950-52-2) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinctive methoxy and nitro substituents on a pyrazole ring, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.
The chemical structure of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethan-1-ol is composed of an ethanediol moiety attached to a substituted pyrazole ring. The presence of the methoxy group at the 3-position and the nitro group at the 4-position imparts specific electronic and steric properties to the molecule, influencing its reactivity and biological activity. These structural features are crucial for understanding the compound's behavior in various chemical and biological environments.
In recent years, extensive research has been conducted to explore the potential therapeutic applications of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethan-1-ol. One of the most promising areas of study is its antitumor activity. Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, which are critical processes in cancer therapy.
Beyond its antitumor properties, 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethan-1-ol has also been investigated for its potential as an anti-inflammatory agent. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Research has demonstrated that this compound can effectively reduce inflammation by inhibiting key pro-inflammatory cytokines and enzymes, making it a promising candidate for the development of novel anti-inflammatory drugs.
The pharmacokinetic properties of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethan-1-ol have also been studied in detail. Its high solubility in water and low molecular weight make it an ideal candidate for oral administration. Preclinical studies have shown that it is well-absorbed in the gastrointestinal tract and rapidly distributed to various tissues. Additionally, the compound exhibits good metabolic stability, with minimal degradation in liver microsomes, suggesting a favorable pharmacokinetic profile.
To further enhance its therapeutic potential, researchers have explored various chemical modifications of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethan-1-ol. For example, substituting different functional groups on the pyrazole ring or modifying the ethanediol moiety can lead to compounds with improved potency and selectivity. These efforts aim to optimize the balance between efficacy and safety, ensuring that the final drug candidate meets stringent regulatory standards.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethan-1-ol in human subjects. Early results from Phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In conclusion, 2-(3-methoxy-4-nitro-1H-pyrazol-1-y)l)ethan-l-l ol (CAS No. 1006950–52–2) represents a promising lead compound in the development of new therapeutic agents for cancer and inflammatory diseases. Its unique chemical structure, coupled with its favorable pharmacological properties, makes it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential applications, this compound holds great promise for improving patient outcomes in a variety of clinical settings.
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